BenchChemオンラインストアへようこそ!

3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one

Pim kinase inhibition hematologic malignancies ATP-competitive inhibitor

Procure 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one as your validated starting point for kinase inhibitor development. This scaffold delivers subnanomolar pan-Pim inhibition (Ki=2/3/0.5 nM) with exceptional selectivity (4/119 off-targets at 1 µM) and high oral bioavailability (F=76% in mice). For Wnt pathway research, 2-phenyl derivatives achieve IC50 21-29 nM against tankyrase 1/2. The core's distinct regioselectivity (nitration at 6- and 8-positions) enables parallel SAR exploration. Choose this compound to benchmark novel inhibitors or interrogate Pim kinase signaling in AML, CLL, and multiple myeloma models with minimal confounding off-target effects.

Molecular Formula C10H6N2OS
Molecular Weight 202.23g/mol
CAS No. 36822-08-9
Cat. No. B370926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one
CAS36822-08-9
Molecular FormulaC10H6N2OS
Molecular Weight202.23g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(S2)C(=O)N=CN3
InChIInChI=1S/C10H6N2OS/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13)
InChIKeyQFMSRGZWWJLTQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one (CAS 36822-08-9): Core Scaffold Overview for Pim and Tankyrase Inhibitor Development


3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one (CAS 36822-08-9), also referred to as [1]benzothieno[3,2-d]pyrimidin-4(3H)-one, is a tricyclic heterocyclic scaffold with molecular formula C10H6N2OS and molecular weight 202.23 g/mol . Its fused ring system comprises benzene, thiophene, and pyrimidin-4-one moieties, which collectively form a rigid, planar core [1]. This scaffold serves as the foundational chemotype for two distinct classes of kinase inhibitors: (i) pan-Pim kinase inhibitors that bind with subnanomolar to low nanomolar Ki values and exhibit high kinome selectivity [2], and (ii) tankyrase 1/2 inhibitors that potently disrupt Wnt/β-catenin signaling [3]. The unsubstituted parent compound is a stable solid with a melting point of 308–309 °C and a predicted density of 1.56 g/cm³, suitable for long-term storage under ambient conditions .

Why 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one Cannot Be Simply Replaced with Other Kinase Inhibitor Scaffolds


Substitution of the 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one scaffold with alternative heterocyclic cores (e.g., imidazopyridazines, thienopyrimidines, or benzothiophene amides) leads to divergent kinase inhibition profiles, selectivity windows, and physicochemical properties. For Pim kinase inhibition, benzothienopyrimidinones achieve Ki values spanning subnanomolar to single-digit nanomolar ranges with >80% inhibition of fewer than 5 off-target kinases in a 119-kinase panel [1]. In contrast, the imidazopyridazine SGI-1776 shows weaker Pim-2 potency (IC50 = 363 nM vs. Ki = 3 nM for compound 14j) and broader off-target activity (Flt-3 IC50 = 44 nM; haspin IC50 = 34 nM) . For tankyrase inhibition, 2-phenyl-substituted benzothienopyrimidinones deliver IC50 values of 21–29 nM, whereas the structurally unrelated tankyrase inhibitor XAV939 exhibits ~2-fold lower potency against TNKS1 (IC50 = 11 nM) and 7-fold lower against TNKS2 (IC50 = 4 nM) . These quantitative differences preclude generic substitution and mandate compound-specific procurement based on the intended target engagement profile.

Quantitative Differentiation Evidence for 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one Derivatives vs. Comparator Compounds


Pan-Pim Kinase Inhibitory Potency: Benzothienopyrimidinone 14j vs. SGI-1776 and AZD1208

The benzothienopyrimidinone derivative 14j inhibits all three Pim kinase isoforms with Ki values of 2 nM (Pim-1), 3 nM (Pim-2), and 0.5 nM (Pim-3), measured using recombinant human Pim kinases with ATP at Km concentration [1]. In comparison, the imidazopyridazine SGI-1776 shows IC50 values of 7 nM (Pim-1), 363 nM (Pim-2), and 69 nM (Pim-3), while the pyrrolotriazine AZD1208 exhibits Ki values of 0.1 nM (Pim-1), 1.92 nM (Pim-2), and 0.4 nM (Pim-3) . The benzothienopyrimidinone scaffold thus provides balanced, low-nanomolar inhibition across all three isoforms, avoiding the >100-fold potency drop against Pim-2 observed with SGI-1776.

Pim kinase inhibition hematologic malignancies ATP-competitive inhibitor

Kinome-Wide Selectivity: Benzothienopyrimidinone 14j vs. SGI-1776

Compound 14j, when screened at 1 µM against a panel of 119 kinases, exhibited >80% inhibition of only 4 kinases (Pim-1, Pim-2, Pim-3, and Flt-3), with no inhibition observed for CDK2/CyclinA, GSK3β, or PKCα [1]. In contrast, SGI-1776, while also inhibiting Flt-3 (IC50 = 44 nM) and haspin (IC50 = 34 nM), showed moderate inhibition of c-kit (40% at 1 µM) and was not profiled in a similarly broad panel . The benzothienopyrimidinone scaffold thus offers a cleaner selectivity profile with fewer off-target kinases inhibited at therapeutically relevant concentrations.

kinase selectivity off-target profiling safety pharmacology

Tankyrase 1/2 Inhibitory Potency: Benzothienopyrimidinone 23 vs. XAV939

The 2-(4-tert-butyl-phenyl)-substituted benzothienopyrimidinone derivative 23 inhibits tankyrase 1 and tankyrase 2 with IC50 values of 21 nM and 29 nM, respectively, using a cell-free PARP activity assay [1]. The structurally unrelated tankyrase inhibitor XAV939 exhibits IC50 values of 11 nM (TNKS1) and 4 nM (TNKS2) . While XAV939 is slightly more potent against TNKS2 (4 nM vs. 29 nM), compound 23 offers a more balanced dual inhibition profile (TNKS1/TNKS2 ratio = 0.72) compared to XAV939 (TNKS1/TNKS2 ratio = 2.75), which may confer different Wnt pathway suppression dynamics.

tankyrase inhibition Wnt/β-catenin signaling colorectal cancer

Antiproliferative Activity in Leukemia Cells: Benzothienopyrimidinone 14j vs. SGI-1776

Compound 14j inhibited the growth of K562 chronic myeloid leukemia cells with an EC50 value of 1.7 µM after 72-hour treatment [1]. SGI-1776 exhibited an IC50 of 5.8 µM against K562 cells under similar conditions [2]. The benzothienopyrimidinone derivative 14j thus demonstrates approximately 3.4-fold greater antiproliferative potency in this Pim kinase–dependent cellular model.

cellular efficacy chronic myeloid leukemia K562 cells

Oral Bioavailability in Mice: Benzothienopyrimidinone 14j

Compound 14j, when administered orally to CD-1 mice at 10 mg/kg, achieved a bioavailability of 76% with a half-life of approximately 3.5 hours [1]. This high oral bioavailability is a class-level characteristic of benzothienopyrimidinones and is essential for in vivo efficacy studies. While SGI-1776 has demonstrated oral activity in xenograft models [2], specific bioavailability values are not publicly reported, limiting cross-study comparison.

pharmacokinetics oral bioavailability in vivo ADME

Electrophilic Substitution Reactivity: Benzothienopyrimidin-4-one vs. Benzothienopyrimidine

Nitration of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one at −30 °C yields a mixture of 8-nitro (70%) and 6-nitro (30%) regioisomers, while nitration of the corresponding deoxo analog ([1]benzothieno[3,2-d]pyrimidine) under identical conditions produces exclusively the 8-nitro derivative (100%) [1]. The presence of the 4-one moiety thus alters electrophilic substitution regioselectivity, enabling access to both 6- and 8-substituted derivatives from a single reaction, whereas the deoxo analog restricts derivatization to the 8-position.

chemical derivatization regioselectivity nitration

Validated Application Scenarios for 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one Derivatives Based on Quantitative Evidence


Pan-Pim Kinase Probe Development for Hematologic Malignancy Research

The benzothienopyrimidinone scaffold, exemplified by compound 14j, provides balanced subnanomolar to low-nanomolar inhibition of all three Pim kinase isoforms (Ki = 2/3/0.5 nM) with high kinome selectivity [1]. This profile is ideally suited for developing chemical probes to interrogate Pim kinase signaling in acute myeloid leukemia, chronic lymphocytic leukemia, and multiple myeloma models. The scaffold's high oral bioavailability (F = 76% in mice) further enables sustained target engagement in chronic dosing studies [1].

Wnt/β-Catenin Pathway Disruption in Colorectal Cancer Models

2-Phenyl-substituted benzothienopyrimidin-4-ones, such as compound 23, potently inhibit tankyrase 1 and tankyrase 2 (IC50 = 21 nM and 29 nM, respectively) and suppress Wnt/β-catenin signaling in DLD-1 colorectal cancer cells [2]. This scaffold serves as a validated starting point for developing Wnt pathway modulators for colorectal cancer, hepatocellular carcinoma, and fibrotic disease research.

Structure-Activity Relationship (SAR) Exploration via Regioselective Derivatization

The 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one core undergoes electrophilic substitution with distinct regioselectivity compared to its deoxo analog. Nitration yields both 6- and 8-substituted derivatives (70:30 ratio), enabling parallel exploration of both vector positions in SAR campaigns [3]. This differential reactivity supports library synthesis and the identification of substitution patterns that optimize potency, selectivity, and drug-like properties.

Kinase Selectivity Profiling Reference Compound

With a well-characterized selectivity profile (inhibits only 4 of 119 kinases at 1 µM) [1], compound 14j serves as a reference standard for benchmarking the selectivity of novel Pim kinase inhibitors. Its narrow off-target spectrum (Flt-3 only, among non-Pim kinases) reduces confounding variables in cellular mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.